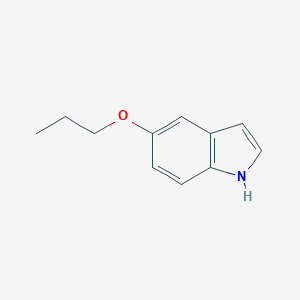

5-propoxy-1H-indole

Übersicht

Beschreibung

5-Propoxy-1H-indole is a derivative of indole, a significant heterocyclic compound known for its wide range of biological activities. Indole derivatives are prevalent in various natural products and synthetic drugs, making them crucial in medicinal chemistry

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: One common method is the Fischer indole synthesis, where phenylhydrazine reacts with a ketone or aldehyde in the presence of an acid catalyst

Industrial Production Methods: Industrial production of indole derivatives often involves catalytic processes to ensure high yield and purity. Palladium-catalyzed reactions, such as the Larock indole synthesis, are frequently used to construct the indole ring system with various substituents . These methods are scalable and can be optimized for large-scale production.

Analyse Chemischer Reaktionen

Types of Reactions: 5-Propoxy-1H-indole can undergo various chemical reactions, including:

Oxidation: The indole ring can be oxidized to form different products, depending on the oxidizing agent used.

Reduction: Reduction reactions can modify the functional groups attached to the indole ring.

Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Electrophilic reagents like halogens and nitro compounds are used under acidic or basic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of indole-2,3-diones, while substitution reactions can introduce various functional groups at different positions on the indole ring .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

5-Propoxy-1H-indole has shown potential in the development of therapeutic agents:

- Anticancer Activity : Indole derivatives have been extensively studied for their anticancer properties. For instance, compounds with similar structures have demonstrated significant cytotoxic effects against various cancer cell lines, including multidrug-resistant (MDR) strains . The incorporation of the propoxy group may enhance these properties by modulating interactions with cellular targets.

- Neurological Disorders : Research indicates that indole derivatives can act as neuroprotective agents. For example, certain analogs have been identified as Nurr1 activators, which are crucial for treating neurodegenerative diseases such as Parkinson's disease .

- Anti-inflammatory Effects : Indole derivatives are known to exhibit anti-inflammatory properties, making them candidates for treating chronic inflammatory conditions. The mechanism often involves modulation of immune responses and inhibition of pro-inflammatory cytokines .

Biological Applications

This compound and its derivatives play significant roles in biological systems:

- Plant Growth Regulation : Indoles are recognized as plant hormones, particularly indole-3-acetic acid (IAA), which regulates plant growth and development by influencing cell elongation and division. The propoxy substitution may enhance the stability or efficacy of such hormones.

- Neurotransmitter Function : Indoles are precursors to neurotransmitters like serotonin. Modifications to the indole structure can influence serotonin receptor interactions, potentially leading to novel antidepressant or anxiolytic therapies .

Industrial Applications

In addition to its biological significance, this compound has applications in various industries:

- Dyes and Fragrances : Indoles are used in synthesizing dyes and fragrances due to their aromatic properties. The unique structure of this compound may provide specific hues or scents beneficial for industrial formulations.

- Agrochemicals : The compound's potential as a growth regulator makes it a candidate for developing agrochemicals aimed at enhancing crop yield and resilience .

Anticancer Efficacy

A study evaluated the efficacy of various indole derivatives, including those similar to this compound, against breast cancer cell lines. Results showed that modifications at the nitrogen position significantly enhanced cytotoxicity, with some derivatives achieving IC50 values lower than traditional chemotherapeutics .

Neuroprotective Studies

Research on neuroprotective effects highlighted that certain indoles could activate neurogenic pathways in models of Parkinson's disease. Compounds similar to this compound were shown to upregulate neurotrophic factors, providing a protective effect against dopaminergic neuron degeneration .

Wirkmechanismus

The mechanism of action of 5-propoxy-1H-indole involves its interaction with specific molecular targets and pathways. Indole derivatives often bind to receptors or enzymes, modulating their activity. For example, they can inhibit enzymes involved in disease pathways or activate receptors that trigger therapeutic effects . The exact mechanism depends on the specific biological target and the structure of the indole derivative.

Vergleich Mit ähnlichen Verbindungen

5-Methoxy-1H-indole: Similar in structure but with a methoxy group instead of a propoxy group.

5-Ethoxy-1H-indole: Contains an ethoxy group at the 5-position.

5-Butoxy-1H-indole: Features a butoxy group at the 5-position.

Uniqueness: 5-Propoxy-1H-indole is unique due to the specific properties imparted by the propoxy group. This group can influence the compound’s solubility, reactivity, and biological activity, making it distinct from other indole derivatives .

Biologische Aktivität

5-Propoxy-1H-indole is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article explores its biological activity, including anticancer properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the following chemical structure:

- Chemical Formula : C₁₁H₁₃N₁O

- CAS Number : 10773594

This compound belongs to the indole family, which is known for its diverse biological activities due to the indole ring's ability to participate in various biochemical interactions.

Anticancer Activity

Research has demonstrated that this compound exhibits significant anticancer properties. In particular, studies have focused on its ability to inhibit cancer cell proliferation and induce apoptosis.

- Topoisomerase Inhibition : One of the primary mechanisms through which this compound exerts its anticancer effects is by inhibiting topoisomerase IIα activity. This inhibition leads to increased levels of reactive oxygen species (ROS) within cancer cells, resulting in mitochondrial dysfunction and subsequent apoptosis .

- Cell Cycle Arrest : The compound has been shown to cause cell cycle arrest at various phases, disrupting normal cellular proliferation .

- Methuosis Induction : Some derivatives of indole compounds have been reported to induce methuosis—a form of non-apoptotic cell death characterized by cytoplasmic vacuolization—highlighting a unique pathway through which this compound may exert its effects .

In Vitro Studies

Table 1 summarizes key findings from in vitro studies evaluating the cytotoxic effects of this compound on various cancer cell lines:

| Cell Line | IC₅₀ (μM) | Mechanism |

|---|---|---|

| SMMC-7721 (liver) | 0.56 | Topoisomerase II inhibition |

| HepG2 (liver) | 0.91 | Apoptosis via ROS elevation |

| MCF-7 (breast) | Not specified | Cell cycle arrest |

| A549 (lung) | Not specified | Potential methuosis induction |

These studies indicate that this compound possesses potent cytotoxicity against liver cancer cell lines with selectivity over normal hepatocytes, suggesting a favorable therapeutic index.

Molecular Docking Studies

Molecular docking studies have shown that this compound can effectively bind to the active site of topoisomerase IIα, forming critical interactions that stabilize the drug-enzyme complex. Key interactions include:

- Hydrophobic Interactions : The planar structure of the indole moiety allows for effective π–π stacking with DNA bases.

- Electrostatic Interactions : The presence of functional groups on the side chain enhances binding affinity through electrostatic attractions with phosphate groups on DNA.

Case Studies

A notable case study involved the administration of this compound in animal models, where it demonstrated significant tumor reduction in xenograft models of liver cancer. The study highlighted the compound's ability to trigger apoptotic pathways while minimizing toxicity to surrounding healthy tissues .

Eigenschaften

IUPAC Name |

5-propoxy-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO/c1-2-7-13-10-3-4-11-9(8-10)5-6-12-11/h3-6,8,12H,2,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDJYYIGOESXISA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=CC2=C(C=C1)NC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.